2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acetamide group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide typically involves the bromination of 2-oxopyridine followed by the introduction of the acetamide group. One common method is as follows:
Bromination: 2-oxopyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Acetamide Formation: The brominated intermediate is then reacted with acetic anhydride and ammonia to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine N-oxide.
Scientific Research Applications
2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and acetamide group play crucial roles in binding to the target and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-oxopyridin-1(2H)-yl)acetamide
- 2-(5-Fluoro-2-oxopyridin-1(2H)-yl)acetamide
- 2-(5-Iodo-2-oxopyridin-1(2H)-yl)acetamide
Uniqueness
2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-1-2-7(12)10(3-5)4-6(9)11/h1-3H,4H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOKHQHSDRHOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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